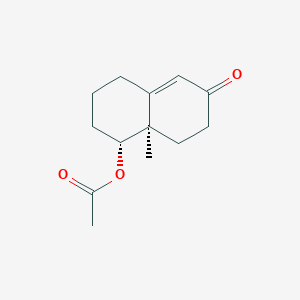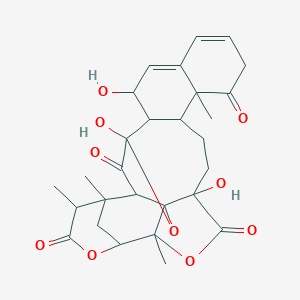
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white solid that has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has various potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has been studied for its potential use as an analgesic agent, as it has been shown to reduce pain in animal models.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has been shown to reduce inflammation, reduce pain, and inhibit the growth of cancer cells. 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has also been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide in lab experiments is its high yield and purity. Additionally, 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has a low toxicity profile, making it a potentially safe compound for use in scientific research. However, one limitation of using 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
Orientations Futures
There are many potential future directions for research on 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide. One area of research could be to further investigate its potential use as an anticancer agent, and to determine its efficacy in vivo. Another area of research could be to investigate its potential use as an anti-inflammatory agent, and to determine its mechanism of action. Additionally, research could be conducted to investigate the potential use of 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide in other fields, such as neuroscience or microbiology.
Conclusion:
In conclusion, 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has various potential applications in scientific research, including as an anticancer agent, anti-inflammatory agent, and analgesic agent. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has advantages for use in lab experiments, such as its high yield and low toxicity profile, it also has limitations, such as its limited solubility in water. There are many potential future directions for research on 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide, and further investigation could lead to new discoveries and applications for this compound.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide involves the reaction of 2-amino-3-picoline with 2-acetylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide. The yield of this reaction is high, and the purity of the product can be easily achieved through recrystallization.
Propriétés
Nom du produit |
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H14N2O/c1-11-5-2-3-6-12(11)9-14(17)16-13-7-4-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
Clé InChI |
BKMOVCAIOPBLFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CN=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=CN=CC=C2 |
Solubilité |
33.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)


